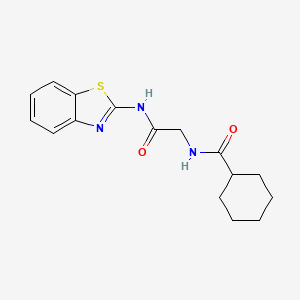

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-14(10-17-15(21)11-6-2-1-3-7-11)19-16-18-12-8-4-5-9-13(12)22-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYLRQLNSUFDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by the reaction with chloroacetic acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of amine derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties.

Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes like topoisomerase, which is essential for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide and related compounds:

Impact of Substituents on Bioactivity and Physicochemical Properties

- Trifluoromethyl (CF₃) and Trimethoxyphenyl : In BTA (), the CF₃ group improves metabolic stability, while the trimethoxyphenyl enhances π-π stacking in enzyme active sites, contributing to high CK-1δ inhibitory activity .

- Pyridinylpiperazinyl Group : The basic nitrogen in the piperazine ring () may facilitate hydrogen bonding with target proteins, as reflected in its distinct IR spectral features .

- Heterocyclic Substituents (e.g., Triazoles) : Derivatives in exhibit varied solubility and kinase inhibition profiles depending on the heterocycle’s electronic properties .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is a compound of growing interest in medicinal chemistry due to its notable biological activities, particularly as an antifungal agent. This article explores its chemical properties, synthesis, biological activity, and potential applications based on existing research.

- Molecular Formula: C16H19N3O2S

- Molecular Weight: 317.4060 g/mol

- Structure: The compound features a benzothiazole moiety fused with a cyclohexylformamido group, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps including the reaction of benzothiazole derivatives with cyclohexylformamide under controlled conditions. The methodology can vary, but a common approach includes:

- Formation of the Benzothiazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Amidation: The cyclohexylformamide is then introduced to form the final product through amidation reactions.

Antifungal Properties

This compound has demonstrated significant antifungal activity by inhibiting N-myristoyltransferase (NMT), an enzyme essential for the post-translational modification of proteins in fungi. This inhibition leads to disrupted fungal growth and viability, making it a candidate for antifungal drug development.

In Vitro Studies:

- Assays have shown that the compound effectively inhibits the growth of various fungal strains, indicating a broad spectrum of antifungal effects .

Other Biological Activities

Compounds with similar benzothiazole structures have been reported to exhibit various biological activities, including:

- Anticancer Activity: Some derivatives show potential in inhibiting cancer cell proliferation.

- Antibacterial Effects: Related compounds have been noted for their ability to combat bacterial infections.

- Anthelmintic Properties: Certain benzothiazole derivatives exhibit activity against parasitic worms .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)acetamide | Contains chloro and fluoro substituents | Variability in halogen substituents affects reactivity |

| N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide | Incorporates bromine and naphthalene | Potentially different biological activity profile |

| N-(1,3-benzothiazol-2-yl)acetamide | Lacks cyclohexyl formamido group | Less complex structure may result in different activity |

This table illustrates that the unique combination of functional groups in this compound contributes significantly to its distinct biological activities compared to other benzothiazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, emphasizing their potential therapeutic applications:

-

Antifungal Mechanism Study:

- A study focused on the interaction between this compound and N-myristoyltransferase revealed that the compound binds effectively to the enzyme's active site, inhibiting its function and leading to reduced fungal cell viability .

- Comparative Anticancer Studies:

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide?

The synthesis involves multi-step acylation and coupling reactions. Key parameters include:

- Solvents : Chloroform (CHCl₃) or dichloromethane (DCM) for acylation steps .

- Temperature : Reflux conditions (60–80°C) to facilitate coupling .

- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine for amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

| Parameter | Typical Conditions |

|---|---|

| Solvent | CHCl₃, DCM |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 6–12 hours |

| Catalysts | EDC, triethylamine |

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.6 ppm, benzothiazole aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 372.45) .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1660 cm⁻¹) and N–H bends (~3178 cm⁻¹) .

Q. How is purity assessed during synthesis?

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point Analysis : Sharp melting points (e.g., 485–486 K) indicate crystalline purity .

Advanced Research Questions

Q. How does the cyclohexyl group influence molecular conformation and bioactivity?

X-ray crystallography reveals that bulky cyclohexyl groups adopt gauche conformations relative to the acetamide core, creating steric hindrance that may modulate receptor binding . Computational studies (e.g., molecular docking) suggest this conformation reduces off-target interactions in enzyme-binding pockets .

| Structural Feature | Impact on Bioactivity |

|---|---|

| Cyclohexyl gauche | Steric hindrance for selectivity |

| Benzothiazole planarity | π-π stacking with aromatic residues |

Q. What methodologies elucidate the compound’s mechanism of action?

- Molecular Docking : Predicts binding to kinase domains (e.g., EGFR) with binding energies ≤ −8.5 kcal/mol .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for inflammatory targets) .

- Competitive Binding Assays : Validates displacement of known ligands (e.g., ATP in kinase assays) .

Q. How do structural modifications enhance solubility without compromising activity?

- Nitro Reduction : Converting nitro groups to amines improves aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .

- Sulfonamide Derivatives : Introducing polar sulfonamide groups increases solubility while maintaining IC₅₀ values < 1 μM in cytotoxicity assays .

| Modification | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 0.12 | 2.5 |

| Amine Derivative | 1.8 | 3.1 |

| Sulfonamide Derivative | 2.4 | 0.9 |

Q. How are contradictions in bioactivity data resolved across studies?

Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM) arise from assay conditions:

- Cell Line Variability : Sensitivity differences in HEK293 vs. HeLa cells .

- Solubility Limits : DMSO concentrations >1% induce cytotoxicity, skewing results .

- Target Polymorphisms : Genetic variations in enzyme isoforms affect binding .

Data Contradictions & Methodological Considerations

Q. Why do computational predictions sometimes conflict with experimental bioactivity?

- Force Field Limitations : AMBER and CHARMM may misestimate van der Waals interactions for bulky cyclohexyl groups .

- Solvent Effects : Simulations often neglect aqueous solvation, overestimating hydrophobic binding .

Q. How to address discrepancies in cytotoxicity between in vitro and in vivo models?

- Metabolic Stability : Hepatic CYP450 metabolism reduces plasma concentrations in vivo .

- Protein Binding : >90% serum albumin binding diminishes free compound availability .

Chemical Reactivity & Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.